4-(4-Chloro-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine
Overview
Description
4-(4-Chloro-2,5-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a morpholine ring substituted with a sulfonyl group attached to a chlorinated dimethylphenyl moiety. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to target the dishevelled 1 (dvl1) protein , which plays a key role in the WNT/β-catenin pathway . This pathway regulates a wide range of cellular functions, and its dysregulation is associated with the development of cancer .
Mode of Action
Compounds with similar structures have been found to inhibit dvl1 by binding to an allosteric site located in the intracellular loop 3 (icl3), ultimately inhibiting dvl binding to its cognate receptor, frizzled .
Biochemical Pathways
The compound likely affects the WNT/β-catenin pathway due to its potential interaction with DVL1 . This pathway is crucial for cell proliferation, differentiation, and migration. Inhibition of DVL1 can disrupt the WNT/β-catenin signaling pathway, potentially leading to reduced cell proliferation and increased apoptosis, which could be beneficial in the treatment of cancer .
Result of Action
Based on its potential interaction with dvl1 and the role of dvl1 in the wnt/β-catenin pathway, it can be hypothesized that the compound may have anti-proliferative and pro-apoptotic effects, particularly in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dim
Properties
IUPAC Name |
4-(4-chloro-2,5-dimethylphenyl)sulfonyl-2,6-dimethylmorpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-9-6-14(10(2)5-13(9)15)20(17,18)16-7-11(3)19-12(4)8-16/h5-6,11-12H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMNLFMWXMZTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.